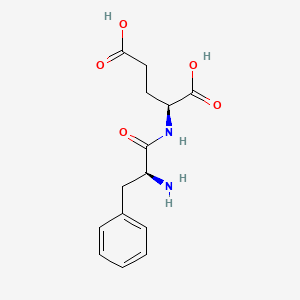

Phenylalanylglutamate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c15-10(8-9-4-2-1-3-5-9)13(19)16-11(14(20)21)6-7-12(17)18/h1-5,10-11H,6-8,15H2,(H,16,19)(H,17,18)(H,20,21)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWLMUIXUXLIJR-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189735 | |

| Record name | Phenylalanylglutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylalanylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3617-45-6 | |

| Record name | L-Phenylalanyl-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3617-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanylglutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003617456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanylglutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylalanylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological and Physiological Significance of Phenylalanylglutamate

Phenylalanylglutamate's Involvement in Protein Synthesis and Peptide Formation

This compound is recognized as an intermediate product of protein digestion and catabolism. hmdb.ca During the breakdown of proteins, larger polypeptide chains are cleaved into smaller peptides, including dipeptides like this compound. hmdb.ca These dipeptides are not merely waste products but are actively transported and further metabolized.

The transport of dipeptides across cellular membranes is a crucial aspect of their metabolic fate. In various organisms, specialized transport systems are responsible for the uptake of dipeptides. For instance, in Lactococcus lactis, a proton motive force-driven carrier, DtpT, and an ATP-dependent system, Opp, are involved in the transport of di- and tripeptides. rug.nl While DtpT shows a preference for more hydrophilic and charged peptides, another system, DtpP, preferentially transports hydrophobic di- and tripeptides. rug.nl The transport of charged dipeptides, such as this compound, can be influenced by factors like luminal pH. core.ac.uk

| Process | Role of this compound | Key Factors |

|---|---|---|

| Formation | Incomplete breakdown product of protein digestion and catabolism. hmdb.ca | Proteolytic enzymes |

| Transport | Transported across cellular membranes by specific dipeptide transport systems. rug.nl | pH, transporter specificity rug.nlcore.ac.uk |

| Metabolism | Hydrolyzed into phenylalanine and glutamate (B1630785) by intracellular peptidases. hmdb.ca | Peptidase activity |

Modulatory Roles in Neurotransmission and Neurological Functions

The constituent amino acids of this compound, phenylalanine and glutamate, are well-known for their significant roles in the central nervous system. Glutamate is a primary excitatory neurotransmitter, while phenylalanine serves as a precursor for the synthesis of catecholamine neurotransmitters. nih.govnih.gov This has led to investigations into the potential neuromodulatory activities of the dipeptide itself.

Influence on Glutamatergic Systems

Research has indicated that L-phenylalanyl-L-glutamate can directly interact with glutamate receptors. One study revealed that this dipeptide enhances the specific binding of a glutamate receptor antagonist to rat forebrain membranes, suggesting an allosteric modulatory role. nih.gov In the same study, this compound was found to inhibit the binding of kainic acid to its receptors. nih.gov These findings point towards a complex interaction where the dipeptide can reciprocally modulate different glutamate receptor subtypes. nih.gov

However, another study has proposed that the observed stimulation of glutamate binding by this compound may not be a direct effect of the dipeptide. nih.gov The researchers found that the stimulation was inhibited by a peptidase inhibitor, suggesting that the effect is caused by the glutamate that is liberated from the dipeptide upon hydrolysis. nih.gov This raises the possibility that this compound acts as a carrier or precursor for glutamate in the synaptic environment, rather than a direct receptor modulator.

Potential Neuromodulatory Mechanisms

The potential neuromodulatory mechanisms of this compound are likely multifaceted. As a dipeptide, it could act as a signaling molecule itself, allosterically modulating receptor function as suggested by some studies. nih.gov Alternatively, its primary role may be to serve as a targeted delivery and release system for its constituent amino acids, particularly glutamate, in specific neurological microenvironments. nih.gov The transport of this compound across the blood-brain barrier and into neural cells would be a critical factor in its ability to exert central nervous system effects.

Regulation of Physiological Processes

Beyond its roles in protein metabolism and neurotransmission, the components of this compound are implicated in the regulation of fundamental physiological processes, most notably appetite and satiety.

Appetite Regulation and Satiety Pathways

High-protein diets are known to be more satiating than those rich in other macronutrients, and this effect is partly attributed to the amino acids produced during protein digestion. nih.gov The amino acid L-phenylalanine has been shown to suppress food intake and stimulate the release of satiety hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY). nih.govnih.gov These effects are thought to be mediated, at least in part, through the activation of the calcium-sensing receptor (CaSR) in the gastrointestinal tract. nih.gov

While the direct effects of the dipeptide this compound on appetite and satiety pathways are not as well-defined, its presence as a product of protein digestion suggests it could contribute to these processes. The breakdown of this compound would release phenylalanine, which could then act on the known satiety-regulating pathways. Further research is needed to determine if this compound itself has any unique signaling properties in the gut or brain related to appetite control, independent of its constituent amino acids. A study on the metabolic responses of carp (B13450389) to thermal stress identified phenylalanylglutamic acid as one of the altered metabolites, indicating its involvement in broader metabolic adjustments, though not directly linked to appetite in that context. google.com

| Physiological Process | Potential Role of this compound | Underlying Mechanism (Hypothesized) |

|---|---|---|

| Appetite Regulation | May contribute to satiety. | Release of phenylalanine upon hydrolysis, which stimulates satiety hormones. nih.govnih.gov |

Influence on Glycemic Control

The regulation of blood glucose levels is a critical physiological process, and recent studies have pointed towards the involvement of amino acids and their derivatives in this complex system. While direct research on this compound's effect on glycemic control is still developing, the individual roles of its constituent amino acids, phenylalanine and glutamic acid, offer valuable insights.

Phenylalanine has been shown to influence insulin (B600854) signaling and glucose uptake. nih.gov Studies have indicated that elevated levels of phenylalanine can be observed in individuals with type 2 diabetes and are positively associated with HbA1c levels, a key marker of long-term glycemic control. nih.gov Furthermore, research suggests that phenylalanine may impair insulin signaling, potentially affecting glucose transport into cells. nih.gov One study in healthy males demonstrated that a 10g dose of L-phenylalanine could lower the plasma glucose response to a mixed-nutrient drink. mdpi.com

Glutamic acid, the other component of this compound, is a major excitatory neurotransmitter and plays a central role in metabolism. ontosight.aiorgosolver.com Its involvement in the Krebs cycle, a key energy-producing pathway, underscores its importance in cellular energy homeostasis. mdpi.com The metabolic interplay between these two amino acids within the this compound dipeptide could have nuanced effects on glucose metabolism that are yet to be fully elucidated.

Table 1: Research Findings on Phenylalanine and Glycemic Control

| Study Focus | Key Finding | Implication for Glycemic Control | Citation |

|---|---|---|---|

| Phenylalanine levels in type 2 diabetes | Elevated plasma phenylalanine levels positively correlate with HbA1c. | Suggests a potential link between high phenylalanine and poor glycemic control. | nih.gov |

| Phenylalanine and insulin signaling | Phenylalanine may impair insulin signaling pathways. | Could lead to reduced glucose uptake by cells, contributing to hyperglycemia. | nih.gov |

| L-phenylalanine administration in healthy males | A 10g dose of L-phenylalanine reduced the post-meal plasma glucose peak. | Indicates a potential short-term glucose-lowering effect. | mdpi.com |

| Glutamic acid's metabolic role | Central to the Krebs cycle and cellular energy production. | Essential for overall metabolic health, which is linked to glycemic control. | mdpi.com |

Broader Biological Functions and Interactions

Beyond its potential role in managing blood sugar, this compound is involved in fundamental biological processes that are crucial for cellular function and communication.

Role in Protein-Protein Interactions

Protein-protein interactions (PPIs) are the foundation of a vast array of cellular processes, governing everything from signal transduction to enzymatic regulation. wikipedia.org The amino acid phenylalanine, a key component of this compound, plays a significant role in these interactions. The aromatic side chain of phenylalanine contributes to hydrophobic interactions, which are a major driving force in the formation of stable protein complexes. cymitquimica.com

Research has highlighted that specific amino acids, including phenylalanine, are frequently found at the interfaces of interacting proteins, acting as "hot spots" that are critical for binding. nih.gov Studies have shown that coiled-coil protein structures decorated with phenylalanine residues can form stable helical bundles, demonstrating the importance of this amino acid in driving specific protein assembly. nih.gov The presence of phenylalanine within a peptide sequence can, therefore, be a key determinant of its ability to interact with other proteins and participate in cellular signaling networks. nih.gov

Implications for Cellular Processes and Signaling

The constituent amino acids of this compound, phenylalanine and glutamic acid, are deeply embedded in cellular signaling and metabolic pathways. Glutamic acid is a primary excitatory neurotransmitter in the central nervous system, and its conversion to α-ketoglutarate is a vital step in the Krebs cycle, linking amino acid metabolism with cellular energy production. ontosight.aimdpi.com

Glutamine, a closely related amino acid, is essential for T lymphocyte activation, a critical cellular process in the immune response. nih.gov The uptake and metabolism of glutamine are tightly regulated and linked to signaling pathways like the ERK/MAPK pathway. nih.gov While not a direct action of this compound, this illustrates the intricate connection between amino acid metabolism and fundamental cellular activities.

Furthermore, thermal stress has been shown to induce metabolic responses in organisms, with changes in the levels of various metabolites, including phenylalanylglutamic acid, indicating its involvement in cellular stress responses. mdpi.com The ability of cells to sense and respond to nutrient availability is fundamental for survival, and pathways that detect amino acids are integrated with hormonal signals to control metabolism and growth. nih.gov The deregulation of these nutrient-sensing pathways is often implicated in metabolic diseases. nih.gov

Metabolic Pathways and Biosynthesis of Phenylalanylglutamate

Biosynthesis Pathways of Constituent Amino Acids

The production of phenylalanylglutamate is dependent on the availability of its precursors, phenylalanine and glutamic acid. These amino acids are synthesized through distinct and highly regulated metabolic routes.

Phenylalanine is an essential aromatic amino acid in mammals, meaning it must be obtained from the diet. However, in plants, fungi, and many microorganisms, it is synthesized via the shikimate pathway. This pathway serves as a critical link between primary and secondary metabolism, converting central carbon metabolism intermediates into aromatic amino acids.

The biosynthesis of phenylalanine from chorismate, a key intermediate of the shikimate pathway, can proceed through two primary routes: the arogenate pathway and the phenylpyruvate pathway. scialert.net

Arogenate Pathway: This is the predominant route in plants. scialert.net Prephenate is first converted to arogenate through transamination. Arogenate is then dehydrated and decarboxylated by arogenate dehydratase to yield phenylalanine. scialert.net

Phenylpyruvate Pathway: This pathway is common in microorganisms. Prephenate undergoes dehydration and decarboxylation to form phenylpyruvate, which is then transaminated to produce phenylalanine. scialert.net

The initial steps of the shikimate pathway involve the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) to eventually form chorismate. scialert.netnih.gov This highlights the deep integration of aromatic amino acid biosynthesis with central carbon metabolism.

Key Enzymes in Phenylalanine Biosynthesis from Chorismate:

| Enzyme | Pathway | Reaction |

| Chorismate Mutase | Both | Chorismate → Prephenate |

| Prephenate Aminotransferase | Arogenate | Prephenate → Arogenate |

| Arogenate Dehydratase | Arogenate | Arogenate → Phenylalanine |

| Prephenate Dehydratase | Phenylpyruvate | Prephenate → Phenylpyruvate |

| Phenylpyruvate Aminotransferase | Phenylpyruvate | Phenylpyruvate → Phenylalanine |

Glutamic acid, a non-essential amino acid in humans, is a central hub in cellular metabolism. wikipedia.org It can be synthesized from α-ketoglutarate, an intermediate of the citric acid cycle, through two main enzymatic reactions:

Glutamate (B1630785) Dehydrogenase: This enzyme catalyzes the reductive amination of α-ketoglutarate to form glutamate. This reaction is a key way that ammonia (B1221849) is incorporated into amino acids.

Transaminases (Aminotransferases): These enzymes transfer an amino group from another amino acid to α-ketoglutarate, forming glutamate and the corresponding α-keto acid of the donor amino acid. This is a common reaction in amino acid metabolism. wikipedia.org

The reversible nature of these reactions allows glutamate to play a dual role in both the synthesis and degradation of amino acids.

This compound Formation and Degradation Pathways

The direct enzymatic synthesis of the dipeptide this compound in vivo is not as well-defined as the biosynthesis of its constituent amino acids. However, the formation of a similar dipeptide, γ-glutamylphenylalanine, has been identified. This dipeptide is likely formed through the action of γ-glutamyl transpeptidase , an enzyme that transfers the γ-glutamyl moiety from glutathione (B108866) to an acceptor amino acid, in this case, phenylalanine. hmdb.ca

The degradation of dipeptides is generally carried out by dipeptidases , which are a class of hydrolase enzymes that cleave the peptide bond between two amino acids. wikipedia.org These enzymes exhibit varying degrees of substrate specificity. The breakdown of this compound would release free phenylalanine and glutamic acid, which can then enter their respective metabolic pathways.

Interconnection with Primary and Secondary Metabolism

The metabolism of this compound is deeply interconnected with central metabolic pathways.

Primary Metabolism: The biosynthesis of phenylalanine draws precursors from glycolysis and the pentose phosphate pathway, while glutamic acid synthesis utilizes an intermediate from the citric acid cycle (α-ketoglutarate). scialert.netwikipedia.org The degradation of these amino acids also feeds back into central metabolism. Phenylalanine is catabolized to fumarate (B1241708) (a citric acid cycle intermediate) and acetoacetate (B1235776) (a ketone body). Glutamate can be deaminated back to α-ketoglutarate, replenishing the citric acid cycle. wikipedia.org

Secondary Metabolism: Phenylalanine is a precursor for a vast array of secondary metabolites in plants, including flavonoids and lignans. scialert.net In mammals, phenylalanine is the precursor for tyrosine, which in turn is a precursor for catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and thyroid hormones. nih.gov

Metabolic Perturbations and Disease Contexts

Dysregulation in the metabolism of the constituent amino acids of this compound can have significant pathological consequences, particularly in the context of neurometabolic disorders.

Phenylketonuria (PKU) is an inborn error of metabolism caused by a deficiency in the enzyme phenylalanine hydroxylase, which converts phenylalanine to tyrosine. nih.gov This deficiency leads to a buildup of high levels of phenylalanine in the blood and brain.

Research has shown that in newborns with PKU, the dipeptide γ-glutamylphenylalanine is found in the urine. hmdb.ca This suggests that under conditions of high phenylalanine concentration, the activity of γ-glutamyl transpeptidase may lead to the increased formation of this dipeptide.

While the direct neurological effects of this compound itself are not well-characterized, the accumulation of phenylalanine in PKU has profound neurological consequences. High levels of phenylalanine can interfere with the transport of other large neutral amino acids into the brain, disrupting the synthesis of neurotransmitters and proteins. nih.govunibs.it This can lead to severe intellectual disability, seizures, and other neurological problems if left untreated. unibs.it

Furthermore, elevated levels of γ-glutamyl-phenylalanine have been associated with an increased risk for Amyotrophic Lateral Sclerosis (ALS), suggesting a potential role for this dipeptide in the pathophysiology of neurodegenerative diseases. mdpi.com

Impact on Amino Acid Metabolism

Competition for Transport:

Phenylalanine is a large neutral amino acid (LNAA) and competes with other LNAAs, including tryptophan and tyrosine, for transport across the blood-brain barrier (BBB) via the L-type amino acid transporter (LAT1). wikipedia.orgnih.govnih.gov Elevated concentrations of Phenylalanine in the blood can saturate this transporter, thereby limiting the entry of other essential amino acids into the brain. wikipedia.orgnih.gov This competitive inhibition can have profound effects on the synthesis of neurotransmitters derived from these amino acids, such as serotonin (B10506) from tryptophan and catecholamines from tyrosine.

Modulation of Glutamatergic Neurotransmission:

High concentrations of Phenylalanine have been shown to directly impact the glutamatergic system. Research indicates that elevated Phenylalanine levels can depress glutamatergic synaptic transmission. This occurs through several mechanisms:

Decreased Presynaptic Glutamate Release: Phenylalanine can reduce the amount of glutamate released from presynaptic neurons.

Competition for Glutamate Receptors: Phenylalanine can act as a competitive antagonist at both NMDA (N-methyl-D-aspartate) and non-NMDA glutamate receptors. This means it can bind to these receptors without activating them, thereby blocking glutamate from binding and initiating a nerve impulse.

This inhibitory effect on glutamatergic signaling is a key area of research in understanding the neurological symptoms associated with Phenylketonuria (PKU), a condition characterized by high levels of Phenylalanine. wikipedia.org

Interaction in Metabolic Pathways:

Glutamate plays a role in the metabolism of Phenylalanine. In a minor metabolic pathway, Phenylalanine can be converted to phenylpyruvate through a transamination reaction that involves glutamate as an amino group donor, forming α-ketoglutarate in the process. wikipedia.orgmetwarebio.com

The interplay between these two amino acids is complex. While Glutamate is a major excitatory neurotransmitter, high levels of Phenylalanine can dampen this excitatory signaling. clevelandclinic.org This highlights the delicate balance of amino acid concentrations required for normal neurological function.

Interactive Data Table: Research Findings on the Impact of Phenylalanine on Amino Acid Metabolism

| Parameter | Effect of Elevated Phenylalanine | Mechanism | Primary System Affected |

| Transport of Large Neutral Amino Acids (LNAAs) across the Blood-Brain Barrier | Decreased uptake of other LNAAs (e.g., Tyrosine, Tryptophan) | Competitive inhibition of the L-type amino acid transporter (LAT1). wikipedia.orgnih.gov | Central Nervous System |

| Glutamatergic Synaptic Transmission | Depression of excitatory postsynaptic currents | Decreased presynaptic glutamate release and competition for glutamate binding sites on NMDA and non-NMDA receptors. | Central Nervous System |

| Neurotransmitter Synthesis | Potential reduction in serotonin and catecholamine synthesis | Reduced brain uptake of precursor amino acids (Tryptophan and Tyrosine) due to transport competition. wikipedia.org | Central Nervous System |

| Phenylalanine Metabolism | Can be transaminated to Phenylpyruvate | Glutamate acts as an amino group donor in the transamination reaction. wikipedia.orgmetwarebio.com | Metabolic Pathways |

Synthetic Methodologies of this compound and Related Peptides

The synthesis of peptides like this compound can be achieved through several sophisticated methods, each with its own set of advantages and applications. These methods can be broadly categorized into solid-phase, liquid-phase, and chemo-enzymatic approaches.

Solid-Phase Peptide Synthesis (SPPS) has become a cornerstone of peptide synthesis due to its efficiency and amenability to automation. bachem.compeptide.comamerigoscientific.com The fundamental principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. bachem.compeptide.comnih.gov This approach simplifies the purification process as excess reagents and byproducts can be easily washed away by filtration after each step. bachem.compeptide.com

For the synthesis of this compound (Phe-Glu), the process would typically commence with the attachment of the C-terminal amino acid, glutamic acid, to a suitable resin. peptide.com To prevent unwanted side reactions, the reactive functional groups of the amino acids (the α-amino group and any reactive side chains) are protected with temporary protecting groups. peptide.com The most common protection strategies are the Boc/Bzl and Fmoc/tBu schemes. wikipedia.org

The synthesis cycle involves:

Deprotection: Removal of the Nα-protecting group from the resin-bound glutamic acid.

Washing: Rinsing the resin to remove excess deprotection reagent and byproducts.

Coupling: Addition of the next amino acid, phenylalanine (with its Nα-group protected), which is activated by a coupling reagent to facilitate the formation of the peptide bond.

Washing: Another washing step to remove unreacted amino acid and coupling reagents.

This cycle is repeated for each subsequent amino acid. Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all protecting groups are removed. peptide.com

| Step | Description | Reagents/Conditions |

| Resin Loading | Attachment of the C-terminal amino acid (Glutamic Acid) to the solid support. | Specific resin (e.g., Wang resin), protected Glutamic Acid. |

| Deprotection | Removal of the Nα-protecting group (e.g., Fmoc). | 20% piperidine (B6355638) in DMF. |

| Coupling | Formation of the peptide bond with the next amino acid (Phenylalanine). | Protected Phenylalanine, coupling reagent (e.g., HBTU, HATU). |

| Cleavage | Release of the synthesized peptide from the resin and removal of side-chain protecting groups. | Strong acid (e.g., Trifluoroacetic acid - TFA). |

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is a classical method that remains highly relevant, particularly for the large-scale production of shorter peptides like dipeptides. bachem.comneulandlabs.comproteogenix.science In LPPS, the peptide chain is elongated in a homogenous solution. bachem.comneulandlabs.com A key feature of modern LPPS is the use of soluble tags or supports, which combine the advantages of both solid-phase and traditional solution-phase synthesis. bachem.com These tags facilitate the purification of the growing peptide chain at each step. bachem.com

The general steps in LPPS for synthesizing this compound are:

Protection and Activation: The carboxyl group of the N-terminally protected phenylalanine is activated.

Coupling: The activated phenylalanine is reacted with the C-terminally protected glutamic acid in a suitable solvent.

Deprotection and Purification: The protecting groups are selectively removed, and the resulting dipeptide is purified, often through crystallization or extraction. neulandlabs.com

LPPS offers meticulous control over the reaction conditions and allows for the purification of intermediates at each stage, which can lead to a final product of very high purity. neulandlabs.com

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |

| Reaction Medium | Heterogeneous (Solid-Liquid) | Homogeneous (Solution) |

| Purification | Filtration and washing of the solid support. | Extraction, precipitation, or crystallization after each step. |

| Scalability | Well-suited for research and moderate scales. | Highly scalable for industrial production of short peptides. |

| Automation | Easily automated. | Less amenable to full automation. |

Chemo-Enzymatic Peptide Synthesis (CEPS) is an increasingly attractive methodology that leverages the high specificity and mild reaction conditions of enzymes to catalyze the formation of peptide bonds. qyaobio.comnih.gov This approach can overcome some of the limitations of purely chemical methods, such as racemization and the need for extensive protecting group strategies. nih.gov

In the context of this compound synthesis, a protease or a ligase could be employed to couple a phenylalanine derivative (the acyl donor) with a glutamic acid derivative (the acyl acceptor). qyaobio.comnih.gov The enzyme's stereoselectivity ensures the formation of the desired L-L dipeptide without racemization. nih.gov Engineered enzymes, sometimes referred to as "peptiligases," have been developed to have broad substrate scope and high catalytic efficiency, making CEPS a viable option for a wide range of peptide sequences. rug.nl

The reaction conditions for CEPS are typically aqueous and conducted at or near neutral pH and ambient temperature, which aligns with the principles of green chemistry. qyaobio.com

The synthesis of peptides, even dipeptides, can be hampered by challenges such as poor solubility and aggregation. mblintl.com To address these issues, several advanced strategies have been developed to optimize the synthesis process.

Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation during synthesis.

Solubilizing Tags: The use of solubilizing tags, such as polyethylene (B3416737) glycol (PEG), can enhance the solubility of the growing peptide chain, particularly in SPPS. mblintl.com

Microwave-Assisted Synthesis: Microwave irradiation can be used to accelerate the coupling and deprotection steps in SPPS, leading to shorter synthesis times and potentially higher purity of the crude product.

Optimized Coupling Reagents: The choice of coupling reagent is critical for efficient peptide bond formation and minimizing side reactions. Reagents like HATU and HCTU are highly efficient but need to be used under optimized conditions to prevent racemization. creative-peptides.com Additives such as HOBt or HOAt can be included to suppress racemization. creative-peptides.com

The selection of the optimal synthesis strategy depends on factors such as the desired scale of production, the specific peptide sequence, and the required purity of the final product. creative-peptides.com

Analytical and Quantification Methods for this compound and Metabolites

Accurate and sensitive analytical methods are essential for the characterization, purification, and quantification of synthesized this compound and for studying its metabolic fate in biological systems. Chromatographic techniques are the most powerful and widely used tools for these purposes.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable techniques for the analysis of peptides. nih.govhelixchrom.comresearchgate.net These methods separate compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent).

For the analysis of this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), often with an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. helixchrom.com

Key Parameters in HPLC/UHPLC Analysis of this compound:

| Parameter | Description | Typical Conditions for this compound |

| Stationary Phase | The material packed in the column. | C18 or C8 silica-based columns are commonly used for peptides. |

| Mobile Phase | The solvent that carries the sample through the column. | A gradient of water and acetonitrile with 0.1% TFA or formic acid. |

| Detection | The method used to detect the compound as it elutes from the column. | UV detection at 210-220 nm (for the peptide bond) and 254 nm (for the phenyl group). Mass spectrometry (MS) for confirmation of identity and sensitive quantification. |

| Quantification | Determination of the concentration of the analyte. | Based on the peak area from a calibration curve constructed with known concentrations of a pure standard. |

UHPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption, due to the use of columns with smaller particle sizes. mdpi.com When coupled with tandem mass spectrometry (MS/MS), UHPLC-MS/MS provides exceptional sensitivity and selectivity for the quantification of this compound and its metabolites in complex biological matrices like plasma or tissue extracts. nih.gov This technique allows for the identification and quantification of analytes at very low concentrations. nih.gov

The development of a robust and validated HPLC or UHPLC method is a critical step in any research involving this compound, ensuring the accuracy and reliability of the experimental results.

Mass Spectrometry-Based Approaches (e.g., LC-MS/MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a cornerstone technique for the analysis of dipeptides like this compound. resolvemass.ca Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the method of choice for detecting and quantifying peptides in complex biological matrices. researchgate.net

A typical LC-MS/MS method for this compound would involve separation using a reversed-phase column, followed by detection with a tandem mass spectrometer. tandfonline.com The instrument would be operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific precursor-to-product ion transition. For this compound, the precursor ion would be its protonated molecule [M+H]⁺, and fragment ions would be generated through collision-induced dissociation. The optimization of MS parameters, such as cone voltage and collision energy, is crucial for maximizing signal intensity. tandfonline.com

Recent studies have demonstrated the successful application of Ultra-Performance Liquid Chromatography (UPLC)-MS/MS for the simultaneous quantification of numerous dipeptides in various biological tissues and fluids. nih.govmdpi.com Such a method could be adapted for this compound, enabling high-throughput analysis in research settings.

Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis

| Parameter | Example Value/Condition | Purpose |

|---|---|---|

| Chromatography | UPLC with C18 column | Separates this compound from other matrix components. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates protonated precursor ions [M+H]⁺ for MS analysis. |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

| Precursor Ion (Q1) | m/z 295.13 | The mass-to-charge ratio of the intact this compound molecule. |

| Product Ion (Q3) | Hypothetical m/z 120.08 (Phenylalanine immonium ion) | A specific fragment ion used for confirmation and quantification. |

| Collision Energy | Optimized value (e.g., 15-25 eV) | Energy required to fragment the precursor ion efficiently. |

Spectroscopic and Other Biophysical Methods

Spectroscopic and biophysical techniques provide invaluable information about the structural and conformational properties of dipeptides. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for determining the three-dimensional structure of peptides in solution. resolvemass.ca For this compound, 1H and 13C-NMR could confirm its covalent structure and provide insights into the conformation around the peptide bond. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify characteristic vibrational modes of functional groups. arxiv.org In this compound, the Amide I band (primarily C=O stretching) and Amide II band (N-H bending and C-N stretching) would confirm the presence of the peptide bond. merckmillipore.com This technique is particularly useful for studying peptide structure and aggregation. nih.gov

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is employed to analyze the secondary structure of peptides. resolvemass.ca While a dipeptide like this compound is too short to form stable secondary structures like alpha-helices or beta-sheets on its own, CD can be used to study its conformational preferences and interactions with other molecules.

X-ray Crystallography : If this compound can be crystallized, single-crystal X-ray diffraction provides the most definitive, high-resolution structural information, including bond lengths, bond angles, and torsion angles. nih.gov However, crystallizing small, flexible peptides can be a significant challenge. nih.gov

Advanced Quantification Strategies and Validation

Robust quantification of this compound requires a fully validated analytical method. Method validation ensures that the analytical procedure is reliable, reproducible, and accurate for its intended purpose. Key validation parameters for an LC-MS/MS assay include:

Linearity and Range : Establishing a linear relationship between the concentration of the analyte and the instrument response over a defined range.

Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results (both within a single run and between different runs). nih.gov

Selectivity and Specificity : Ensuring the method can unequivocally measure the analyte in the presence of other components in the sample matrix.

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.

Matrix Effects : Investigating the influence of co-eluting compounds from the sample matrix on the ionization efficiency of the analyte. researchgate.net

Stability : Assessing the stability of the analyte in the biological matrix under different storage and processing conditions.

The use of a stable isotope-labeled internal standard, such as 13C- or 15N-labeled this compound, is the gold standard for quantification by mass spectrometry, as it can effectively correct for variations in sample preparation and matrix effects.

In vitro and in vivo Research Models

Cellular Models for Mechanistic Studies

In vitro cellular models are fundamental for dissecting the molecular mechanisms through which a compound like this compound might exert its effects. These models allow for controlled experiments that are often not feasible in vivo.

Primary neuronal cultures, derived directly from brain tissue of embryonic or neonatal animals, are a vital tool in neuroscience research. mq.edu.aufrontiersin.org These cultures recapitulate many key aspects of neuronal development and function, including the formation of synapses and networks. nih.govneuroproof.com

For this compound research, primary cortical or hippocampal neurons could be used to investigate a range of potential effects, such as:

Neuronal Viability : Assessing whether the dipeptide has neuroprotective or neurotoxic effects.

Synaptic Plasticity : Studying changes in synaptic strength and function, which are fundamental to learning and memory. nih.gov

Neurotransmitter Systems : Given its constituent amino acids, studies could explore interactions with glutamatergic signaling pathways. nih.govmdpi.com

Gene and Protein Expression : Analyzing changes in the expression of key neuronal genes and proteins following treatment with the dipeptide. nih.gov

Immortalized cell lines offer a more scalable and reproducible alternative to primary cultures for many types of studies.

Non-Transgenic Cell Lines : These are standard, continuously dividing cell lines. For example, the human neuroblastoma cell line SH-SY5Y or the human embryonic kidney cell line HEK293 are commonly used in neuroscience and drug discovery. They can be used for initial toxicity screening, receptor binding assays, and mechanistic studies. The NT2/D1 cell line can be differentiated into mature, CNS-like neurons (NT2/N) and used as a model to study the effects of compounds on human neuronal gene expression and viability. mdpi.com

Transgenic Cell Lines : These are cell lines that have been genetically modified to express or knock out specific genes. This technology is crucial for target identification and validation. For instance, if this compound is hypothesized to interact with a specific receptor or transporter, a cell line (e.g., HEK293 or CHO) could be engineered to overexpress that protein. nih.govgenscript.com Comparing the effects of the dipeptide on the transgenic line versus the non-transgenic parent line can provide strong evidence for a specific molecular interaction. CRISPR/Cas9 technology has further expanded the ability to create precise genetic modifications, including gene knockouts, to study function in various cell lines. mdpi.com

Table 2: Examples of Cellular Models for this compound Research

| Model Type | Specific Example | Potential Research Application |

|---|---|---|

| Primary Culture | Rat Cortical Neurons | Investigate effects on synaptic function, neuronal survival, and gene expression. |

| Non-Transgenic Cell Line | SH-SY5Y (Human Neuroblastoma) | High-throughput screening for neuroprotective or neurotoxic effects. |

| Non-Transgenic Cell Line | Differentiated NT2/N Cells | Study impact on gene expression profiles in a human mature neuron model. |

| Transgenic Cell Line | HEK293 cells overexpressing a peptide transporter (e.g., PEPT1) | Determine if this compound is a substrate for the transporter. |

| Transgenic Cell Line | CHO cells overexpressing a specific glutamate receptor subtype | Assess direct interaction and modulation of receptor activity. |

Therapeutic and Translational Research on Phenylalanylglutamate

Preclinical Investigations of Therapeutic Potential

Preclinical studies are fundamental to understanding the therapeutic potential of a new compound. This stage involves in vitro (cell-based) and in vivo (animal model) experiments to determine biological activity and potential mechanisms of action.

Role in Neurological and Neuropsychiatric Conditions

To assess the role of Phenylalanylglutamate in neurological and neuropsychiatric conditions, preclinical research would need to investigate its effects in relevant models. For context, research on its constituent amino acids shows that elevated levels of phenylalanine can be neurotoxic, as seen in Phenylketonuria (PKU), a metabolic disorder that affects brain development and function. nih.govdntb.gov.uanih.gov High concentrations of phenylalanine are associated with cognitive impairment, ADHD, and mood disorders. nih.gov Conversely, glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its receptors are implicated in the pathophysiology of numerous neuropsychiatric disorders, including schizophrenia, depression, and anxiety. nih.gov

A preclinical investigation of this compound would need to determine if the dipeptide can modulate neuronal activity, cross the blood-brain barrier, and what, if any, effects it has on neurotransmitter systems. There is currently no specific data available on these aspects for this compound.

Potential in Metabolic Regulation

The metabolic role of this compound is currently uncharacterized. Research on its individual components is extensive; Phenylalanine is an essential amino acid and a precursor for tyrosine, which in turn is a precursor for dopamine (B1211576) and other catecholamines. frontiersin.org Glutamate is a key molecule in cellular metabolism.

Preclinical studies would be required to understand how this compound is metabolized and whether it influences key metabolic pathways. For example, studies might investigate its impact on glucose metabolism, insulin (B600854) sensitivity, or lipid profiles in animal models of metabolic disease.

Other Potential Biological Activities (e.g., antioxidant, anti-inflammatory)

Many amino acids and peptides exhibit biological activities such as antioxidant and anti-inflammatory effects. For instance, some studies suggest that phenylalanine may have anti-inflammatory properties. researchgate.net Research on other glutamate-containing peptides, like γ-glutamyl-tryptophan, has demonstrated antioxidant activity in vitro. mdpi.com

To determine if this compound possesses similar properties, preclinical assays would be necessary. These would include in vitro tests to measure its ability to scavenge free radicals and in vivo studies using models of inflammation. nih.govnih.gov

Table 1: Illustrative Preclinical Data for a Hypothetical Compound

| Biological Activity | Assay/Model | Finding |

| Antioxidant Potential | DPPH radical scavenging assay | EC50 value indicates potency |

| Anti-inflammatory Effect | LPS-stimulated macrophages | Reduction in pro-inflammatory cytokines |

| Neuroprotective Effect | Neuronal cell culture model | Increased cell viability |

This table is for illustrative purposes only and does not represent actual data for this compound.

Clinical Research Applications and Considerations

Following promising preclinical results, a compound may move into clinical research to evaluate its potential in humans.

Design and Approval of Clinical Studies

The design and approval of clinical studies for a new chemical entity like this compound would follow a standard regulatory pathway. This process involves submitting an Investigational New Drug (IND) application to regulatory bodies like the U.S. Food and Drug Administration (FDA). The application would need to include comprehensive preclinical data.

Clinical trials are typically conducted in phases:

Phase I: Small studies in healthy volunteers to assess safety and pharmacokinetics.

Phase II: Studies in patients with the target condition to evaluate efficacy and further assess safety.

Phase III: Large-scale, multicenter trials to confirm efficacy, monitor side effects, and compare it to standard treatments.

Currently, there are no registered clinical trials specifically investigating this compound. clinicaltrials.gov

Challenges and Future Directions in Translational Research

Translating a compound from preclinical discovery to clinical application is a complex and challenging process. For dipeptides like this compound, specific challenges include:

Bioavailability: Peptides can be susceptible to degradation by proteases in the digestive tract and may have poor oral absorption.

Blood-Brain Barrier Penetration: For neurological applications, the ability to cross the blood-brain barrier is crucial and often a significant hurdle for peptides.

Manufacturing and Cost: Large-scale, cost-effective synthesis of pure peptides can be a challenge. nih.gov

The future of translational research for novel dipeptides will depend on overcoming these obstacles through strategies like chemical modifications to improve stability and bioavailability, and the development of novel drug delivery systems. mdpi.comcytivalifesciences.comnih.govsanguinebio.com

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing phenylalanylglutamate in laboratory settings?

- Methodological guidance : The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) or solution-phase coupling. For SPPS, use Fmoc-protected amino acids and HBTU/HOBt as coupling agents to minimize racemization. Post-synthesis, purify the compound via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Validate purity using LC-MS (ESI+) and NMR (1H/13C) for structural confirmation .

- Critical considerations : Ensure anhydrous conditions during coupling steps and monitor reaction progress via Kaiser test for free amines. For reproducibility, document resin substitution levels and coupling times in supplementary materials .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Approach : Perform accelerated degradation studies by incubating the compound in buffers (pH 2–9) at 25°C, 40°C, and 60°C. Analyze samples at intervals (e.g., 0, 7, 14 days) using HPLC to quantify degradation products. Pair with mass spectrometry to identify breakdown pathways (e.g., hydrolysis of the peptide bond) .

- Data interpretation : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions. Report degradation kinetics with error margins derived from triplicate experiments .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Recommended techniques :

- NMR : Assign 1H and 13C signals to verify backbone connectivity and side-chain conformations. Use 2D experiments (COSY, HSQC) to resolve overlapping peaks .

- FT-IR : Confirm amide I (1650 cm⁻¹) and amide II (1550 cm⁻¹) bands to validate peptide bonds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Analytical framework :

Assay standardization : Ensure consistent cell culture conditions (e.g., passage number, media composition) and use internal controls (e.g., reference inhibitors) .

Dose-response validation : Perform IC50/EC50 assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) to identify lineage-specific effects .

Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways (e.g., glutamate receptor interactions) .

- Data reconciliation : Apply statistical models (ANOVA with Tukey post-hoc tests) to quantify variability and publish negative results to avoid publication bias .

Q. What computational strategies are effective for modeling this compound’s interactions with neuronal receptors?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to NMDA or AMPA receptors. Validate with molecular dynamics (MD) simulations (GROMACS) to assess stability over 100-ns trajectories .

- QM/MM hybrid methods : Calculate electronic properties (e.g., charge distribution) at the binding site using Gaussian09 .

- Validation : Cross-reference computational results with mutagenesis data or cryo-EM structures of receptor-ligand complexes .

Q. How should researchers design experiments to investigate this compound’s role in metabolic pathways?

- Experimental design :

Isotopic labeling : Synthesize 13C/15N-labeled this compound and track incorporation into metabolic intermediates via LC-MS/MS .

Enzyme kinetics : Measure Km and Vmax for glutaminase or transaminase enzymes in the presence of the compound .

- Data integration : Use pathway analysis tools (e.g., MetaboAnalyst) to map flux changes and identify rate-limiting steps .

Guidelines for Data Reporting and Reproducibility

Q. What are the minimum data requirements for publishing this compound-related studies?

- Essential elements :

- Full synthetic protocols (reagents, temperatures, yields).

- Raw spectral data (NMR, MS) and processed files (e.g., MestReNova .mnova).

- Statistical descriptors (mean ± SD, n-value, p-values) for biological assays .

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound?

- Troubleshooting steps :

Parameter calibration : Re-optimize force fields (e.g., AMBER) using experimental bond lengths/angles from crystallography .

Solvent effects : Simulate explicit solvent models (TIP3P water) instead of implicit methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.